molecular formula C10H9NS B6252689 4-(methylsulfanyl)isoquinoline CAS No. 38896-71-8

4-(methylsulfanyl)isoquinoline

Cat. No.: B6252689
CAS No.: 38896-71-8
M. Wt: 175.3
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Description

Overview of Isoquinoline (B145761) Core Structure and Aromaticity

Isoquinoline is a heterocyclic aromatic organic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring. Current time information in Bangalore, IN.foodb.ca It is a structural isomer of quinoline (B57606), with the key difference being the position of the nitrogen atom in the heterocyclic ring. Current time information in Bangalore, IN. The molecular formula for isoquinoline is C₉H₇N. Current time information in Bangalore, IN.

The structure is planar, and the delocalized π-electrons across both rings confer significant aromatic stability. wikipedia.orgnist.gov This aromaticity is a defining feature, influencing its chemical reactivity and physical properties. wikipedia.org Isoquinoline is generally a colorless to pale yellow hygroscopic solid or liquid with a characteristic odor. Current time information in Bangalore, IN.foodb.ca It is a weak base, with a pKa of 5.14, and will form salts with strong acids. Current time information in Bangalore, IN.chemsynthesis.com The presence of the nitrogen atom makes the pyridine ring electron-deficient, influencing the sites of electrophilic and nucleophilic attack. Electrophilic substitution typically occurs on the benzene ring, while nucleophilic substitution is favored on the pyridine ring. wikipedia.org

Table 1: Physical and Chemical Properties of Isoquinoline

Property Value Reference(s)
CAS Number 119-65-3 Current time information in Bangalore, IN.mdpi.com
Molecular Formula C₉H₇N Current time information in Bangalore, IN.mdpi.com
Molar Mass 129.16 g·mol⁻¹ Current time information in Bangalore, IN.
Appearance Colorless oily liquid or hygroscopic platelets Current time information in Bangalore, IN.
Density 1.099 g/cm³ Current time information in Bangalore, IN.
Melting Point 26–28 °C Current time information in Bangalore, IN.
Boiling Point 242 °C Current time information in Bangalore, IN.
Acidity (pKa of conjugate acid) 5.14 Current time information in Bangalore, IN.
Solubility Slightly soluble in water; soluble in ethanol, ether, and other organic solvents wikipedia.orgCurrent time information in Bangalore, IN.

Significance of Sulfur-Containing Heterocyclic Systems in Organic Chemistry

Heterocyclic compounds containing sulfur and nitrogen atoms have long been a focus of intensive research due to their unique structures and significant biological activities. chemicalbook.com These compounds are integral to biochemistry, pharmacology, and materials science. chemicalbook.com The incorporation of a sulfur atom into a heterocyclic ring system, or as a substituent, can dramatically alter the molecule's physicochemical properties and reactivity compared to its carbocyclic or non-sulfur-containing analogs. chemicalbook.com

Organosulfur compounds are prominent in medicinal chemistry, constituting a significant portion of approved pharmaceuticals. mdpi.com The sulfur atom, with its various possible oxidation states (e.g., thioether, sulfoxide (B87167), sulfone), provides a versatile tool for modulating a molecule's properties, such as lipophilicity, metabolic stability, and receptor binding interactions. mdpi.com Sulfur-containing heterocycles are key components in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. chemsrc.com Their importance also extends to agrochemicals and advanced materials like molecular conductors and magnets. chemicalbook.comchemicalbook.com

Positioning of the Methylsulfanyl Group on the Isoquinoline Scaffold

The compound 4-(methylsulfanyl)isoquinoline is defined by the attachment of a methylsulfanyl group (-SCH₃) at the C4 position of the isoquinoline ring. The properties and reactivity of the parent isoquinoline are modified by the presence of this substituent. The location of substitution on the isoquinoline scaffold is critical, as it directly influences the electron distribution within the aromatic system. foodb.ca

The synthesis of this compound has been reported in the chemical literature. One specific method involves the metalation of isoquinoline to form a 4-lithioisoquinoline intermediate. This organometallic species is then reacted with dimethyl disulfide, which acts as an electrophilic source of the "SCH₃" group, to yield this compound.

While detailed experimental data for this compound is not widely available in common databases, data for the related compound, 4-methylsulfanylquinoline, provides some context for the physical properties of such a molecule.

Table 2: Physical and Chemical Properties of 4-Methylsulfanylquinoline

Property Value Reference(s)
CAS Number 46000-25-3
Molecular Formula C₁₀H₉NS
Molecular Weight 175.25 g/mol
Density 1.18 g/cm³
Boiling Point 315.9 °C at 760 mmHg

The methylsulfanyl group is an electron-donating group through resonance and can influence the molecule's reactivity in subsequent chemical transformations. Research into specifically substituted isoquinolines like this one is often driven by the search for new pharmaceutical leads or materials with tailored electronic properties. amerigoscientific.com The precise placement of functional groups is a key strategy in drug design for optimizing biological activity and pharmacokinetic profiles.

Properties

CAS No.

38896-71-8

Molecular Formula

C10H9NS

Molecular Weight

175.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Methylsulfanyl Isoquinoline

Direct Approaches to the 4-(Methylsulfanyl)isoquinoline Core

Direct synthetic strategies aim to construct the this compound skeleton in a single or a few convergent steps. These methods are often valued for their efficiency and atom economy.

Formation via Organometallic Intermediates and Electrophilic Quenching

A key direct route to this compound involves the generation of a 4-lithioisoquinoline intermediate, which is subsequently quenched with an electrophilic sulfur source. One reported method describes the treatment of isoquinoline (B145761) with butyllithium (B86547) (BuLi) in diethyl ether at low temperatures, ranging from -70 to -60 °C. While the direct formation of 4-lithioisoquinoline can be challenging, its successful generation allows for the introduction of various substituents at the C4 position. In a specific example, quenching this organometallic intermediate with dimethyl disulfide results in the formation of this compound in a 60% yield. thieme-connect.de However, it is noted that attempts to trap this intermediate with other electrophiles have been unsuccessful, raising questions about the precise nature of the lithiated species. thieme-connect.de

Another approach involves the use of a TMP-zincate (di-tert-butyltetramethylpiperidinozincate) to metalate isoquinoline, although this has been primarily demonstrated for the synthesis of 1-iodoisoquinoline (B10073) and other derivatives at the C1 position. thieme-connect.de

One-Pot Synthetic Sequences for Substituted Isoquinolines

Modern synthetic chemistry has seen a rise in one-pot reactions that allow for the construction of complex molecules from simple precursors in a single reaction vessel, avoiding the isolation of intermediates. While a specific one-pot synthesis dedicated solely to this compound is not extensively documented, versatile methods for substituted isoquinolines offer a potential pathway.

For instance, a powerful one-pot method involves the condensation of o-tolualdehyde tert-butylimines with nitriles. nih.gov This process is believed to proceed through an eneamido anion intermediate. Subsequent quenching of this intermediate with an appropriate electrophile can lead to the formation of 4-substituted isoquinolines. nih.gov For example, the addition of an alkyl halide after the initial condensation results in a 4-alkyl substituted isoquinoline. nih.gov Theoretically, employing a methyl-sulfur containing electrophile in this sequence could provide a direct route to this compound. The efficiency of this trapping step can be enhanced by the addition of hexamethylphosphoramide (B148902) (HMPA). harvard.edu

Multicomponent reactions also present a viable, though less direct, strategy. For example, a four-component assembly has been demonstrated where a 3-fluoro-5-(trimethylsilyl)benzaldehyde tert-butylimine is sequentially treated with lithium 2,2,6,6-tetramethylpiperidide, methyl iodide, lithium diisopropylamide, benzonitrile, and a final electrophile to yield a polysubstituted isoquinoline. nih.govharvard.edu Adapting such a sequence with a suitable sulfur electrophile could potentially lead to the target compound.

Synthesis through Functionalization of Pre-formed Isoquinoline Rings

An alternative and often more practical approach involves the modification of a pre-existing isoquinoline ring system. These methods focus on the selective introduction of the methylsulfanyl group at the C4 position.

Introduction of the Methylsulfanyl Group via Thiolation Reactions

The direct thiolation of the C4 position of an isoquinoline ring is a primary strategy for synthesizing this compound. As mentioned previously, the reaction of 4-lithioisoquinoline with dimethyl disulfide provides a direct method for introducing the methylsulfanyl group, yielding the desired product. thieme-connect.de This reaction highlights the utility of organometallic intermediates in the functionalization of the isoquinoline core.

Regioselective Substitution Reactions at the C4 Position

Achieving regioselective substitution at the C4 position of isoquinoline is crucial for the synthesis of this compound. The C4 position is often difficult to functionalize directly. nih.gov However, de novo approaches to constructing the isoquinoline ring can provide intermediates that are amenable to C4 functionalization. nih.gov

One strategy involves starting with a precursor that already contains a leaving group at the C4 position, such as 4-bromoisoquinoline. nih.gov While not leading directly to the methylsulfanyl derivative, this intermediate can be used in cross-coupling reactions to introduce various functionalities. Another innovative approach describes a metal-free C4-alkylation of isoquinolines. This method utilizes a temporary dearomatization strategy, where isoquinoline reacts with benzoic acid and a vinyl ketone at elevated temperatures to yield a C4-functionalized product. researchgate.net This strategy could potentially be adapted for the introduction of a methylsulfanyl group.

Furthermore, a versatile synthesis of substituted isoquinolines has been developed based on the direct condensation of o-tolualdehyde tert-butylimines with nitriles. The resulting eneamido anion intermediate can be trapped with an electrophile, leading to 4-substituted isoquinolines. nih.gov This method offers a high degree of flexibility in the substitution pattern of the final product.

Starting Material Reagents Product Yield (%) Reference
Isoquinoline1. BuLi, Et2O, -70 to -60 °C; 2. Dimethyl disulfideThis compound60 thieme-connect.de
o-Tolualdehyde tert-butylimine, Nitrile1. Base; 2. Methyl-sulfur electrophile (hypothetical)4-(Methylsulfanyl)-3-substituted isoquinoline- nih.gov
IsoquinolineBenzoic acid, Vinyl ketoneC4-alkylated isoquinoline- researchgate.net

Syntheses Involving Ring Annulation and Cyclization Reactions

Ring annulation and cyclization reactions represent a fundamental approach to the construction of the isoquinoline core itself. While these methods may not always directly yield this compound, they provide the foundational heterocyclic structure which can then be further functionalized.

Several classic named reactions are employed for the synthesis of the isoquinoline ring system, including:

The Pomeranz–Fritsch reaction: This method utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.org

The Bischler–Napieralski reaction: This involves the acylation of a β-phenylethylamine followed by cyclodehydration with a Lewis acid to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated. wikipedia.org

The Pictet-Spengler synthesis: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline. pharmaguideline.com

The Pictet-Gams reaction: A variation of the Bischler-Napieralski reaction where a hydroxyl group in the starting material facilitates dehydration to directly form the isoquinoline ring. wikipedia.org

More contemporary methods often employ transition-metal-mediated annulation reactions. harvard.edu For instance, palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by copper-catalyzed cyclization, provides a route to isoquinolines. organic-chemistry.org Another approach involves the rhodium(III)-catalyzed C-H bond activation of in situ generated oximes and their cyclization with internal alkynes. organic-chemistry.org While these methods provide the core isoquinoline structure, a subsequent step would be required to introduce the methylsulfanyl group at the C4 position.

Strategies from Sulfur-Containing Precursors

A direct and logical approach to synthesizing this compound involves the cyclization of precursors that already incorporate a methylsulfanyl group. This strategy simplifies the synthetic sequence by building the heterocyclic ring around the pre-existing, desired functional group.

One such advanced method involves the rhodium(I)-catalyzed carbothiolation of alkynes using aryl methyl sulfides that bear an ortho-ketone group. organic-chemistry.org In this process, the aryl methyl sulfide (B99878) acts as the foundational structure, containing the sulfur moiety from the outset. The reaction with an alkyne, facilitated by a rhodium(I) catalyst, leads to the formation of highly substituted isoquinoline adducts. organic-chemistry.org While this method produces a range of substituted isoquinolines, its principles can be directly applied to the synthesis of the target compound by selecting appropriate starting materials.

A conceptual workflow for this approach is detailed below:

StepDescriptionReactants
1 Precursor Selection An ortho-ketone-bearing aryl methyl sulfide and a suitable alkyne.
2 Carbothiolation The reactants are treated with a Rhodium(I) catalyst.
3 Cyclization The resulting adduct undergoes cyclization to form the isoquinoline ring.

This strategy's elegance lies in its efficiency and the integration of the sulfur atom from the very beginning of the synthetic sequence.

Multi-component Reaction Methodologies for Isoquinoline Analogues

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to building complex molecular architectures. These reactions combine three or more starting materials in a single operation to form a product that contains portions of all the initial reactants.

For the synthesis of isoquinoline analogues, several MCRs have been developed. A notable example is a method that allows for the convergent assembly of up to four components in a single operation to create highly substituted isoquinolines. nih.govharvard.edu This strategy typically involves the reaction of a lithiated o-tolualdehyde tert-butylimine with a nitrile, which forms an eneamido anion intermediate. This intermediate can then be trapped in situ with an electrophile to introduce substitution at the C4 position. nih.gov

To adapt this for the synthesis of this compound, an electrophile capable of delivering a methylsulfanyl group, such as dimethyl disulfide (CH₃SSCH₃), would be introduced after the initial condensation.

ComponentRole in ReactionExample
A Benzylic backboneo-Tolualdehyde tert-butylimine
B Nitrile sourceBenzonitrile
C Lithiating agentn-Butyllithium
D Electrophile for C4Dimethyl disulfide

While this specific adaptation is not explicitly reported, the versatility of this MCR makes it a promising pathway for investigation. nih.govharvard.edu Other MCRs, such as those used to synthesize complex fused isoquinolinones, further highlight the power of this approach in generating diverse heterocyclic scaffolds. beilstein-journals.orgacs.org

Catalytic Cyclization Approaches to Isoquinoline Scaffolds

Catalytic cyclization is a cornerstone of modern heterocyclic synthesis, offering high efficiency and selectivity through the use of metal catalysts. Various metals, including rhodium, silver, and palladium, have been successfully employed to construct the isoquinoline ring system. organic-chemistry.orgacs.orgnih.gov

Rhodium-Catalyzed Cyclization: Rhodium catalysts can facilitate the oxidative coupling of aryl aldimines with internal alkynes. acs.org This process builds the isoquinoline core by forming new carbon-carbon and carbon-nitrogen bonds, yielding 3,4-disubstituted isoquinolines with high regioselectivity. The reaction proceeds in good yields with a variety of functional groups tolerated on the starting materials. acs.org

Representative Rhodium-Catalyzed Reaction

Substrate 1 Substrate 2 Catalyst Oxidant Product Type

Silver-Catalyzed Cyclization: An alternative catalytic approach involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. organic-chemistry.orgnih.gov This method provides an efficient route to substituted isoquinolines and tolerates a range of functional groups. The reaction proceeds smoothly to generate the heterocyclic product in moderate to good yields. nih.gov

Palladium-Catalyzed Cyclization: Palladium catalysts are also widely used, particularly in reactions that form 4-substituted isoquinolines. organic-chemistry.org These methods often involve a cascade of reactions, such as a reductive cyclization/ring-opening/aromatization sequence, to build the final aromatic structure.

Microwave-Assisted Synthesis Protocols for Related Structures

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.govtandfonline.com

Several protocols for the synthesis of quinoline (B57606) and isoquinoline derivatives benefit from microwave assistance. nih.govrsc.org A particularly relevant example is an efficient palladium-catalyzed reaction of N-propargyl oxazolidines that yields 4-substituted isoquinolines. organic-chemistry.org This reaction proceeds through a sequential cascade under microwave irradiation, demonstrating the synergy between catalysis and microwave energy. organic-chemistry.org

Example of Microwave-Assisted Synthesis

Reaction Type Catalyst Heating Key Advantage
Pd-catalyzed cascade Palladium complex Microwave Rapid, efficient formation of 4-substituted isoquinolines. organic-chemistry.org
MCR for fused isoquinolinones Yb(OTf)₃ Microwave High yields (89–98%) in 1 hour. beilstein-journals.org

The application of MAOS to the synthetic strategies described in the preceding sections presents a clear opportunity to optimize the synthesis of this compound, making the process faster, more efficient, and potentially more environmentally friendly.

Chemical Reactivity and Transformation Pathways of 4 Methylsulfanyl Isoquinoline

Reactions of the Isoquinoline (B145761) Nucleus

The isoquinoline core consists of two fused rings with distinct electronic properties. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C1 position. Conversely, the benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution.

Electrophilic aromatic substitution (EAS) on the unsubstituted isoquinoline nucleus occurs preferentially on the carbocyclic (benzene) ring, which is more electron-rich than the heterocyclic (pyridine) ring. quimicaorganica.org The reaction typically proceeds at the C5 and C8 positions, as the cationic intermediates formed by attack at these sites are more stable. quimicaorganica.orggcwgandhinagar.com

The presence of the methylsulfanyl (-SMe) group at C4 influences the regioselectivity of EAS. The sulfur atom's lone pairs can donate electron density into the ring system via resonance, acting as an activating group. As an ortho-, para-directing group, the 4-methylsulfanyl substituent is expected to enhance the electron density of the benzene ring, further favoring electrophilic attack on that ring. Specifically, it would direct incoming electrophiles primarily to the C5 position (ortho) and potentially the C7 position (para). Reactions such as nitration, halogenation, and sulfonation would be expected to follow this regiochemical preference, although specific documented examples for 4-(methylsulfanyl)isoquinoline are not extensively reported.

Nucleophilic aromatic substitution on the isoquinoline ring system is challenging due to its aromatic stability and the presence of hydride as a poor leaving group. Such reactions typically occur at the C1 position and require the presence of a good leaving group, such as a halogen. quimicaorganica.orgyoutube.com For this compound, direct nucleophilic displacement of a hydride ion or the methylsulfanyl group from the aromatic core is not a facile process and generally requires activation, such as through N-alkylation to form an isoquinolinium salt, or specialized reaction conditions.

While direct deprotonation of the parent isoquinoline is often inefficient, the generation of organometallic intermediates from halo-isoquinolines via metal-halogen exchange is a known strategy. quimicaorganica.org More relevant to the title compound, this compound can be synthesized through a directed metallation pathway. Treatment of unsubstituted isoquinoline with a strong base, such as a combination of lithium diisopropylamide (LDA) and potassium tert-butoxide, can lead to deprotonation at the C4 position. The resulting C4-metallated intermediate can then be trapped with an electrophile. Quenching this intermediate with dimethyl disulfide (DMDS) provides a direct route to this compound.

Table 1: Synthesis of this compound via Directed Metallation

Starting MaterialReagentsElectrophileProductYield
Isoquinoline1. LDA, K-t-Buoxide2. Dimethyl disulfideThis compound~60%

Data sourced from studies on isoquinoline metalation.

The isoquinoline nucleus can be selectively reduced depending on the reagents and conditions employed. pharmaguideline.com Catalytic hydrogenation or reduction with hydride reagents typically affects the more electron-deficient pyridine ring, while reduction under strongly acidic conditions can saturate the benzene ring. shahucollegelatur.org.iniust.ac.ir

For this compound, two primary reduction pathways are possible: reduction of the heterocyclic ring and reductive cleavage of the carbon-sulfur bond (desulfurization).

Ring Reduction : The pyridine moiety can be selectively reduced to yield 4-(methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline. This transformation preserves the methylsulfanyl group.

Desulfurization : Raney Nickel is a widely used reagent for the hydrogenolysis of carbon-sulfur bonds. organicreactions.org Treatment of this compound with Raney Nickel is expected to cause desulfurization, cleaving the C4-S bond and replacing it with a C-H bond to yield unsubstituted isoquinoline. ias.ac.inias.ac.in This process involves the adsorbed hydrogen on the catalyst's surface. organicreactions.org

Table 2: Potential Reduction Pathways for this compound

Reagent(s)Ring System AffectedMoiety AffectedExpected Major Product
H₂, Pd/C (neutral)Pyridine RingNone4-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline
NaBH₄, NiCl₂Pyridine RingNone4-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline
Raney Nickel (Ni(H))Aromatic SystemMethylsulfanylIsoquinoline

The aromatic isoquinoline ring is generally resistant to oxidation. pharmaguideline.com Under vigorous conditions, such as with hot alkaline potassium permanganate (B83412), the ring system undergoes oxidative cleavage, yielding a mixture of phthalic acid (from the benzene ring) and pyridine-3,4-dicarboxylic acid (from the pyridine ring). slideshare.net Milder oxidation using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of this compound N-oxide without affecting the carbocyclic ring. gcwgandhinagar.com Furthermore, substituted 1,2,3,4-tetrahydroisoquinolines can undergo oxidative rearomatization to furnish the corresponding isoquinoline derivatives. acs.org

Transformations Involving the Methylsulfanyl Moiety

The methylsulfanyl group is a versatile functional handle that can undergo several transformations, most notably oxidation and C-S bond coupling.

Oxidation: The sulfur atom in the methylsulfanyl group is readily oxidized. Selective oxidation can yield either the corresponding sulfoxide (B87167) or sulfone, depending on the oxidant and reaction conditions. wikipedia.org Mild oxidizing agents typically favor the formation of the sulfoxide, while stronger oxidants or stoichiometric excess leads to the sulfone. rsc.orgresearchgate.net This provides a pathway to synthesize 4-(methylsulfinyl)isoquinoline and 4-(methylsulfonyl)isoquinoline, compounds with significantly different electronic and steric properties.

Table 3: Oxidation Products of the Methylsulfanyl Moiety

ReagentTypical ConditionsExpected Product
Hydrogen Peroxide (H₂O₂)Catalytic, controlled stoichiometry4-(Methylsulfinyl)isoquinoline
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Ethanol (solvent)4-(Methylsulfinyl)isoquinoline rsc.org
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Water (solvent)4-(Methylsulfonyl)isoquinoline rsc.org
m-CPBA (1 equivalent)CH₂Cl₂4-(Methylsulfinyl)isoquinoline
m-CPBA (>2 equivalents)CH₂Cl₂4-(Methylsulfonyl)isoquinoline

Carbon-Sulfur Bond Coupling: The C-S bond of aryl methyl sulfides can be activated for cross-coupling reactions. For instance, nickel-catalyzed protocols have been developed for the cross-coupling of aryl methyl sulfides with aryl bromides, which results in the formation of a biaryl system and cleavage of the methylsulfanyl group. acs.org Applying such a methodology to this compound could provide a route to 4-arylisoquinolines.

Derivatization Strategies and Functional Group Interconversions

The this compound scaffold is a versatile platform for the synthesis of more complex molecules. The strategies for its derivatization can leverage the reactivity of both the methylsulfanyl group and the isoquinoline ring.

One of the most powerful derivatization strategies involves the oxidation/substitution sequence described previously (Section 3.2.2). This allows the methylsulfanyl group to act as a placeholder for a vast array of other functional groups.

Scheme 1: Derivatization via Oxidation and Nucleophilic Substitution

This approach is particularly valuable for creating libraries of compounds with diverse C4 substituents for structure-activity relationship (SAR) studies.

Furthermore, the isoquinoline ring itself can be functionalized. For example, the nitrogen atom can be quaternized to form an isoquinolinium salt, which can alter the electronic properties and reactivity of the entire molecule. Electrophilic aromatic substitution on the benzene portion of the isoquinoline ring is also possible, though the directing effects of the nitrogen and the C4-substituent would need to be considered.

Functional group interconversions can also be applied to derivatives obtained from the initial transformations. For example, if a cyano group is introduced at the C4 position via nucleophilic displacement, it can be subsequently hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole ring, significantly expanding the molecular diversity accessible from the starting material. This highlights how the initial methylsulfanyl group serves as a versatile handle for extensive chemical modifications. nih.gov

Spectroscopic and Structural Elucidation Methodologies for 4 Methylsulfanyl Isoquinoline

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(methylsulfanyl)isoquinoline, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational frequencies would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the isoquinoline (B145761) ring system.

C-S stretching: A weaker absorption band, which can be difficult to identify but is generally expected in the 800-600 cm⁻¹ range.

CH₃ stretching and bending: Vibrations from the methyl group of the methylsulfanyl substituent would appear around 2950-2850 cm⁻¹ (stretching) and 1450-1375 cm⁻¹ (bending).

A data table summarizing these expected vibrational modes is presented below.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aromatic C=C Stretch1600-1450
Aliphatic C-H Stretch (CH₃)2950-2850
Aliphatic C-H Bend (CH₃)1450-1375
C-S Stretch800-600

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons of the isoquinoline ring and the methyl protons of the methylsulfanyl group. The chemical shifts (δ) and coupling constants (J) would be critical for assigning each proton to its specific position.

A hypothetical ¹H NMR data table is provided below, with expected chemical shift ranges based on the analysis of similar isoquinoline structures.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-1, H-38.5 - 9.5Singlet/Doublet
H-5, H-6, H-7, H-87.5 - 8.5Multiplet
-SCH₃2.5 - 3.0Singlet

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In the case of this compound, the spectrum would show distinct signals for each of the nine carbon atoms of the isoquinoline ring and the one carbon atom of the methyl group.

A table of predicted ¹³C NMR chemical shifts is outlined below.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-1, C-3140 - 155
C-4135 - 150
C-4a, C-8a125 - 140
C-5, C-6, C-7, C-8120 - 135
-SCH₃15 - 25

Mass Spectrometry (GC-MS, LC/MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₉NS), the molecular weight is approximately 175.25 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 175.

Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 160, or the loss of the entire methylsulfanyl group (•SCH₃). Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC/MS) would be the techniques of choice for this analysis.

Ion FragmentExpected m/z
[M]⁺ (Molecular Ion)175
[M - •CH₃]⁺160
[M - •SCH₃]⁺128
[Isoquinoline]⁺129

Electronic Absorption Spectroscopy (UV-Vis) and Simulation

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the π-π* transitions of the aromatic isoquinoline system. The presence of the methylsulfanyl group, a sulfur-containing auxochrome, may cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline. Theoretical simulations, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to predict and interpret the electronic transitions.

Advanced Spectroscopic Techniques for Elemental and Chemical State Analysis (e.g., X-ray Photoelectron Spectroscopy, XPS; Energy-Dispersive X-ray Spectroscopy, EDS)

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.comaip.org When a sample is irradiated with a beam of X-rays, core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the local chemical environment, providing valuable information about bonding and oxidation states. eag.comaip.org

For this compound, an XPS survey scan would confirm the presence of carbon (C), nitrogen (N), and sulfur (S). High-resolution spectra of the C 1s, N 1s, and S 2p regions would provide detailed information about the chemical states of these elements.

Carbon (C 1s): The high-resolution C 1s spectrum is expected to be complex, requiring deconvolution to resolve the different types of carbon atoms. The aromatic carbons of the isoquinoline ring system would appear at binding energies characteristic of C-C (approx. 284.8 eV) and C=C (approx. 284.9 eV) bonds. thermofisher.comresearchgate.net The carbon atoms bonded to the nitrogen (C-N) and sulfur (C-S) would be shifted to higher binding energies due to the electronegativity of these heteroatoms. The C-N bond in the heterocyclic ring is expected around 285.9-286.0 eV. researchgate.netcaltech.edu The carbon of the methyl group attached to sulfur (C-S) would likely appear around 285.0-286.5 eV. rsc.org A π-π* satellite peak, characteristic of extended aromatic systems, might also be observed at a binding energy approximately 6 eV higher than the main C 1s peak. thermofisher.comresearchgate.net

Nitrogen (N 1s): The N 1s spectrum is expected to show a single primary peak corresponding to the nitrogen atom within the isoquinoline ring. For similar heterocyclic compounds like quinoline (B57606), this peak appears at a binding energy of approximately 399-400 eV. researchgate.netresearchgate.net The exact position would reflect the specific electronic environment within the this compound molecule.

Sulfur (S 2p): The sulfur in the methylsulfanyl group (a thioether) would be identifiable in the S 2p spectrum. This region is characterized by a spin-orbit doublet, with two peaks corresponding to the S 2p3/2 and S 2p1/2 states. xpsfitting.comthermofisher.com The separation between these peaks is consistently about 1.18 eV, with an expected intensity ratio of 2:1 for the 2p3/2 to 2p1/2 peak. xpsfitting.com For organic sulfides (R-S-R'), the S 2p3/2 peak typically appears in the range of 162-164 eV. thermofisher.comxpsdatabase.netresearchgate.net The absence of significant peaks at higher binding energies (e.g., 166-170 eV) would confirm that the sulfur is not in a higher oxidation state, such as a sulfoxide (B87167) or sulfone. xpsfitting.com

Hypothetical XPS Data for this compound

Core LevelPredicted Binding Energy (eV)Assignment
C 1s~284.8Aromatic C-C, C=C
~285.5Methyl C-S
~286.0Aromatic C-N
N 1s~399.5Isoquinoline Ring N
S 2p~163.5S 2p3/2 (Thioether)
~164.7S 2p1/2 (Thioether)

Note: These values are illustrative and based on typical binding energies for the specified functional groups. Actual experimental values may vary.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. cdnsciencepub.combruker.com It is often coupled with scanning electron microscopy (SEM-EDS). The instrument's high-energy electron beam interacts with the atoms of the sample, causing the emission of characteristic X-rays. jeolusa.com The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. jeolusa.comthermofisher.com

An EDS analysis of a pure sample of this compound would confirm the presence of carbon, nitrogen, and sulfur. The technique provides a rapid determination of the elemental composition. jeolusa.com By scanning the electron beam across the sample, EDS can also generate elemental maps, visualizing the spatial distribution of C, N, and S, which would be expected to be uniform for a homogeneous sample. bruker.com While EDS does not provide information about chemical bonding, it is highly effective for confirming the elemental makeup of the compound and calculating the relative abundance of each element. muanalysis.com

Hypothetical EDS Data for this compound (C₁₀H₉NS)

ElementSymbolTheoretical Atomic %Theoretical Weight %
CarbonC47.6268.54
HydrogenH42.865.18
NitrogenN4.767.99
SulfurS4.7618.29

Note: Standard EDS detectors cannot detect hydrogen. The theoretical values are calculated based on the chemical formula.

Computational and Theoretical Investigations of 4 Methylsulfanyl Isoquinoline

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, from which a vast number of molecular properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (the optimized geometry) and its corresponding ground state energy.

For 4-(methylsulfanyl)isoquinoline, a DFT calculation, often using a functional like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), would be performed. The calculation starts with an initial guess of the molecular geometry and iteratively adjusts the positions of the atoms to find the configuration with the minimum possible energy. The output provides precise bond lengths, bond angles, and dihedral angles. The final, minimized energy value represents the stability of the molecule in the gas phase. Similar calculations can be performed incorporating a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate behavior in solution.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation This table presents expected values for key geometric parameters. Actual values would be determined by a specific DFT calculation.

ParameterAtom(s) InvolvedPredicted Value
Bond Lengths (Å)
C-S~1.77
S-CH₃~1.82
C-N (Pyridine Ring)~1.32 - 1.38
C-C (Aromatic)~1.39 - 1.42
**Bond Angles (°) **
C-S-C~100 - 105
C-C-S (in ring)~120 - 125
Dihedral Angles (°)
C(ring)-C(ring)-S-C(methyl)~0 or ~180 (planar) or other, depending on steric factors

Tautomers are structural isomers of chemical compounds that readily interconvert. While this compound itself does not have common prototropic tautomers, related isoquinoline (B145761) structures, such as those with hydroxyl or amino groups, are known to exhibit tautomerism (e.g., keto-enol or imine-enamine forms).

A computational study on a related tautomeric system would involve optimizing the geometry and calculating the ground state energy for each tautomer. nuph.edu.uaresearchgate.net The tautomer with the lower energy is considered the more stable and predominant form. Furthermore, the transition state (TS) connecting the two tautomers can be located. The energy difference between the transition state and the reactant tautomer gives the activation energy barrier for the interconversion. orientjchem.org High energy barriers suggest that the tautomerization process is slow. nih.gov These calculations can reveal how substituents and solvent effects influence the stability of different tautomeric forms. orientjchem.org

The basicity of isoquinoline and its derivatives is a key chemical property, typically associated with the lone pair of electrons on the nitrogen atom. wikipedia.org The pKa value, a measure of basicity, can be predicted computationally. One common method involves calculating the Gibbs free energy change (ΔG) for the protonation reaction:

Molecule + H⁺ ⇌ [Molecule-H]⁺

By calculating the energies of both the neutral this compound and its protonated form (at the N-2 position), the proton affinity can be determined. Using thermodynamic cycles, this value can be related to the pKa in solution. nih.gov Studies on related amino-substituted isoquinolines have shown how different groups on the ring influence basicity through electronic effects. researchgate.net The electron-donating or withdrawing nature of the methylsulfanyl group at the C-4 position would be expected to modulate the electron density on the nitrogen atom, thereby influencing its basicity compared to unsubstituted isoquinoline.

Beyond geometry and energy, DFT calculations provide a wealth of information about the electron distribution within the molecule, which is key to understanding its reactivity.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. These values help classify the molecule's reactivity profile (e.g., as a nucleophile or an electrophile).

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net By analyzing the electron density change upon the addition or removal of an electron, one can pinpoint the most reactive sites. For this compound, this analysis would likely highlight the nitrogen atom as a primary site for electrophilic attack (protonation) and specific carbon atoms as potential sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Charges: NBO analysis provides a chemically intuitive picture of charge distribution by assigning charges to specific atoms. researchgate.net This method would quantify the partial positive or negative charge on each atom of this compound, revealing the polarity of bonds and the impact of the methylsulfanyl group on the electron distribution across the aromatic system. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. mdpi.com For this compound, the MEP map would clearly show a region of negative potential around the nitrogen atom's lone pair, indicating its role as a hydrogen bond acceptor and site of protonation. researchgate.net The sulfur atom and the aromatic rings would also exhibit distinct electrostatic features influencing their interactions.

Table 2: Representative Electronic Structure Descriptors for this compound (Illustrative Data) This table shows the type of data generated from an analysis of electronic structure. The values are hypothetical.

DescriptorPredicted Value / LocationInterpretation
HOMO Energy ~ -6.5 eVRelated to the ability to donate electrons (nucleophilicity)
LUMO Energy ~ -1.0 eVRelated to the ability to accept electrons (electrophilicity)
HOMO-LUMO Gap ~ 5.5 eVIndicates chemical stability and reactivity
NBO Charge on N ~ -0.55 eConfirms the electronegative character of the nitrogen atom
NBO Charge on S ~ +0.10 eIndicates the relative charge on the sulfur atom
Most Negative ESP Nitrogen AtomMost likely site for electrophilic attack

Molecular Modeling and Simulation Studies

While quantum mechanics describes the molecule in isolation or with a simple solvent model, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with other molecules.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, a key point of flexibility is the rotation around the C4-S bond and the S-CH₃ bond.

A computational scan of the potential energy surface can be performed by systematically rotating the methyl group relative to the isoquinoline ring. This would identify the most stable conformation (the global energy minimum) and any other low-energy local minima. The energy barriers between these conformations determine the flexibility of the methylsulfanyl group. nih.gov Studies on related tetrahydroisoquinolines have shown that the preferred conformation is crucial for biological activity, as it dictates how the molecule fits into a receptor binding site. nih.govnih.gov

Furthermore, molecular modeling can be used to study how this compound interacts with other molecules. This includes investigating potential hydrogen bonds (e.g., with solvent molecules) and π-π stacking interactions between the aromatic isoquinoline rings of two adjacent molecules. Understanding these non-covalent interactions is critical for predicting its physical properties, such as crystal packing and solubility.

Mechanistic Insights into Chemical Transformations

Theoretical studies on analogous sulfur-containing quinoline (B57606) systems have provided a foundational understanding of the likely chemical transformations involving the 4-(methylsulfanyl) group. Density Functional Theory (DFT) calculations are a key tool in elucidating these mechanisms at the molecular level.

One of the significant transformations computationally investigated in a related quinoline derivative, 4-(methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, is tautomerization. nih.gov Such studies, employing methods like B3LYP and M06-2X, can map out the potential energy surface of the reaction, identifying the most stable tautomeric forms and the transition states that connect them. nih.gov For instance, in the gas phase and in ethanol, the keto form of this quinoline derivative was found to be the most stable. nih.gov The mechanism of such transformations is critical for predicting the behavior of these molecules in different chemical environments.

While direct computational studies on nucleophilic or electrophilic attack on this compound are scarce, general principles of aromatic substitution can be applied. The electron-donating nature of the methylsulfanyl group is expected to influence the regioselectivity of electrophilic aromatic substitution on the isoquinoline ring. Conversely, the sulfur atom itself can be a site for oxidation or alkylation, and computational models can predict the feasibility and pathways of these reactions.

Thermodynamic and Kinetic Aspects of Reactions

The thermodynamic and kinetic parameters of a reaction determine its feasibility and rate. Computational chemistry offers methods to calculate these properties, providing a quantitative understanding of chemical processes.

In the investigation of the tautomerization of 4-(methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, the barrier heights for the process were calculated. nih.gov These activation energies represent the kinetic barrier to the reaction. The study reported significant barrier heights for the tautomerization process, indicating a slow conversion between tautomers under the studied conditions. nih.gov

Table 1: Calculated Tautomerization Barrier Heights for a 4-(Methylsulfanyl)quinoline Derivative nih.gov

MediumBarrier Height (kcal/mol)
Gas Phase~38.80
Ethanol~37.35

This data is for 4-(methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one and is presented as an analogue for understanding potential energy barriers in related systems.

Thermo-kinetic features of various conversion processes can be estimated over a range of temperatures using Transition State Theory (TST). nih.gov These calculations can provide valuable data on how temperature influences reaction rates and product distributions. While specific data for this compound is not available, the methodologies used in the study of its quinoline analog are directly applicable to understanding its reactive behavior.

Further computational analyses could explore the thermodynamics of other potential reactions, such as the oxidation of the methylsulfanyl group to a sulfoxide (B87167) or sulfone. These calculations would involve determining the change in Gibbs free energy (ΔG) for the reaction, which indicates the spontaneity of the process. Similarly, kinetic studies would involve locating the transition state for the oxidation reaction and calculating the activation energy, providing insights into the reaction rate.

Applications in Chemical Science and Technology Non Biological Focus

Role as Synthetic Intermediates in Complex Organic Synthesis

A comprehensive search of scientific databases and literature reveals no specific documented instances of 4-(methylsulfanyl)isoquinoline being utilized as a key intermediate in the synthesis of more complex organic molecules. While the broader isoquinoline (B145761) scaffold is a fundamental building block in the synthesis of a vast array of natural products and designed molecules, the specific synthetic utility of the 4-methylsulfanyl substituted variant has not been reported. General synthetic methods for producing substituted isoquinolines are well-documented, but the subsequent use of this compound as a precursor in multi-step syntheses is not a feature of the current body of research.

Applications in Materials Science

The field of materials science often leverages the unique electronic and structural properties of heterocyclic compounds. However, there is no available research detailing the application of This compound in this domain.

There is no information available to suggest that This compound has been investigated or utilized in the development of organic dyes or pigments. The broader class of quinoline (B57606) and isoquinoline derivatives has historical and current applications in colorant chemistry, but the specific contribution or properties of the 4-methylsulfanyl derivative are not documented.

The integration of heterocyclic moieties into polymer chains is a common strategy for tailoring the properties of the resulting materials. However, a review of the literature indicates no studies on the incorporation of This compound into polymeric systems.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. Nitrogen-containing heterocyclic compounds are frequently employed as ligands in MOF synthesis. Nevertheless, there are no published reports on the use of This compound as a ligand in the formation of MOFs or in broader coordination chemistry studies.

The electronic properties of isoquinoline derivatives, in general, suggest potential for applications in optical and conductive materials. However, there is a lack of specific research into the optical or conductive properties of This compound or materials containing this compound.

Catalytic Applications

The use of isoquinoline derivatives as ligands for transition metal catalysts is an active area of research. These complexes can exhibit catalytic activity in a variety of organic transformations. Despite this, there is no evidence in the scientific literature to indicate that This compound or its metal complexes have been explored for any catalytic applications.

As Ligands in Homogeneous and Heterogeneous Catalysis

The isoquinoline scaffold is a recognized structural motif in the design of ligands for catalytic applications. Isoquinoline derivatives are utilized as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. The coordination chemistry of these derivatives with metal ions allows for the creation of MOFs with specific pore sizes and functionalities, enhancing their catalytic performance.

Although direct studies on this compound as a catalyst are not prevalent, research on related sulfur-containing quinolines has shown promise. For instance, metal sulfide (B99878) catalysts, which are known for their sulfur tolerance, have been synthesized and tested for the hydrogenation of sulfur-containing quinolines. nih.govacs.org In one study, a Ru–W–S catalyst demonstrated good activity and recyclability in the hydrogenation of 2-methyl-8-(methylthio)quinoline, highlighting the potential for developing robust catalysts for processing sulfur-containing feedstocks. nih.govacs.org The presence of the methylsulfanyl group in this compound suggests it could be a substrate or a ligand in such sulfur-tolerant catalytic systems.

Furthermore, isoquinoline itself can act as a catalyst in certain reactions, such as benzoylation and olefin polymerization. nih.gov This catalytic activity stems from the basic nature of the nitrogen atom in the isoquinoline ring.

Role in Polymerization Processes

The role of isoquinoline and its derivatives in polymerization processes is an area of interest. Isoquinoline has been reported to act as a catalyst in olefin polymerization. nih.gov A study on the effect of isoquinoline as a catalyst in the polymerization of a novel polyimide found that the timing of its addition influenced the aggregation structures of the resulting polymer in solution, leading to either a thermoreversible gel or dendritic crystals. researchgate.net This suggests that isoquinoline derivatives could be employed to control the morphology and properties of polymers. While no specific studies on this compound in polymerization have been identified, its structural similarity to isoquinoline suggests it could potentially exhibit similar catalytic or modifying effects in polymerization reactions.

Analytical Chemistry Applications

The unique chemical properties of the isoquinoline nucleus lend themselves to various applications in analytical chemistry.

Reagents for Qualitative and Quantitative Analysis

Isoquinoline and its derivatives are used as analytical reagents, particularly for the determination of metals. nih.gov For instance, they have been employed in the qualitative determination of noble metals and the quantitative determination of cadmium and nickel. nih.gov The ability of the isoquinoline nitrogen to coordinate with metal ions is central to these applications.

Modern analytical techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) are used for the quantitative analysis of isoquinoline alkaloids in various plant species. nih.govacs.org These methods allow for the sensitive and accurate determination of a range of isoquinoline derivatives, which is crucial for quality control and understanding their distribution in natural sources. nih.govnih.govacs.org While specific methods for the quantitative analysis of this compound as a standalone reagent have not been detailed, the established protocols for related compounds provide a strong foundation for developing such assays.

Use as Stationary Phases in Chromatography

The search for novel stationary phases is a continuous effort in the field of chromatography to achieve better separation and resolution of complex mixtures. While there is no direct evidence of this compound being used as a stationary phase, isoquinoline derivatives have been mentioned as potential gas chromatographic stationary liquids. nih.gov The aromatic nature and the presence of a heteroatom in the isoquinoline structure could provide unique selectivity in chromatographic separations. The sulfur atom in this compound could further enhance this selectivity, particularly for analytes with which it can interact specifically.

Solvents for Specialized Extraction Processes

Isoquinoline itself is utilized as a solvent for the extraction of terpenes and resins. nih.gov Its physical properties, such as being a liquid at room temperature with a relatively high boiling point, make it suitable for certain extraction processes. wikipedia.org The introduction of a methylsulfanyl group, as in this compound, would alter its polarity and solvent properties. While no specific applications of this compound as an extraction solvent have been reported, its unique combination of an aromatic system, a basic nitrogen, and a sulfur-containing group could make it a candidate for specialized extraction processes where specific solute-solvent interactions are desired.

Corrosion Inhibitors

Nitrogen-containing heterocyclic compounds, including quinoline and its derivatives, are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that retards both anodic and cathodic corrosion reactions. nih.govrsc.orgunison.mx The presence of heteroatoms like nitrogen and sulfur, as well as π-electrons in the aromatic rings, facilitates strong adsorption onto the metal surface. researchgate.net

While direct studies on the corrosion inhibition properties of this compound are not available, the structural analogy to known quinoline-based inhibitors suggests its potential in this application. researchgate.net The presence of both a nitrogen atom in the isoquinoline ring and a sulfur atom in the methylsulfanyl group could lead to strong coordination with metal surfaces, potentially resulting in a high inhibition efficiency. Research on other sulfur-containing organic compounds has shown them to be effective corrosion inhibitors. nih.govrsc.orgunison.mx

Future Research Horizons in the Chemistry of this compound

The field of heterocyclic chemistry continues to be a vibrant area of research, with isoquinoline and its derivatives standing out due to their significant presence in natural products and pharmaceuticals. Among these, this compound, a molecule featuring a sulfur-containing functional group on the isoquinoline scaffold, presents a unique combination of electronic and structural properties. While the broader isoquinoline family has been extensively studied, the specific domain of this compound remains relatively uncharted territory, offering a wealth of opportunities for future scientific exploration. This article delineates key future research directions poised to unlock the full potential of this intriguing molecule, focusing on sustainable synthesis, novel reactivity, computational modeling, advanced materials, and catalysis.

Q & A

Basic Research Question

  • ¹H NMR : The methylsulfanyl group (–SMe) appears as a singlet at δ 2.5–2.7 ppm. Isoquinoline protons resonate as multiplets between δ 7.5–9.0 ppm, with distinct splitting patterns for H-1 and H-3 .
  • ¹³C NMR : The –SMe carbon appears at ~15 ppm; quaternary carbons in the isoquinoline ring are observed at 125–140 ppm .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 176.1 (calculated for C₁₀H₉NS: 175.25) .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question
Discrepancies often arise from:

  • Substituent positioning : Methylsulfanyl groups at C-4 vs. C-3 alter steric and electronic interactions with targets (e.g., kinases) .
  • Experimental design : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to validate target specificity .
  • Crystallographic validation : Co-crystallization with biological targets (e.g., using SHELXL for refinement) clarifies binding modes .

How can computational methods predict the reactivity of this compound in functionalization reactions?

Advanced Research Question

  • DFT calculations : Optimize transition states for electrophilic substitution at C-1 or C-3. For example, Fukui indices identify nucleophilic sites .
  • Molecular docking : Predict interactions with enzymes (e.g., cytochrome P450) to guide regioselective modifications .
    Data Table :
ParameterC-1 ReactivityC-3 Reactivity
Fukui Index (nucleophilic)0.120.09
Docking affinity (kcal/mol)-8.2-6.7

What are the optimal conditions for crystallizing this compound, and how does SHELX enhance structural refinement?

Advanced Research Question

  • Crystallization : Slow evaporation from ethanol/water (7:3) yields monoclinic crystals (space group P2₁/c) .
  • SHELX refinement :
    • SHELXD : Resolves phase problems via dual-space algorithms for small molecules.
    • SHELXL : Refines anisotropic displacement parameters and validates H-bonding networks .

How does the methylsulfanyl group influence the compound’s pharmacokinetic properties?

Basic Research Question
The –SMe group enhances:

  • Lipophilicity : LogP increases by ~0.5 units compared to unsubstituted isoquinoline, improving membrane permeability .
  • Metabolic stability : Resistance to oxidative degradation (vs. –SH analogs) due to sulfur methylation .

What advanced techniques validate the compound’s role in modulating enzyme activity?

Advanced Research Question

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry with targets like kinases .
  • Kinase Profiling Panels : Screen against 100+ kinases to identify off-target effects (IC₅₀ values <1 µM suggest high potency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.